Pyridostatin

Description

Structure

3D Structure

Properties

IUPAC Name |

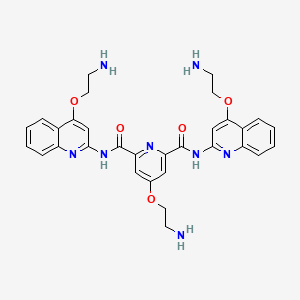

4-(2-aminoethoxy)-2-N,6-N-bis[4-(2-aminoethoxy)quinolin-2-yl]pyridine-2,6-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32N8O5/c32-9-12-42-19-15-24(30(40)38-28-17-26(43-13-10-33)20-5-1-3-7-22(20)36-28)35-25(16-19)31(41)39-29-18-27(44-14-11-34)21-6-2-4-8-23(21)37-29/h1-8,15-18H,9-14,32-34H2,(H,36,38,40)(H,37,39,41) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGHSATQVJCTKEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)NC(=O)C3=CC(=CC(=N3)C(=O)NC4=NC5=CC=CC=C5C(=C4)OCCN)OCCN)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H32N8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of Pyridostatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridostatin (PDS) is a synthetic small molecule that has garnered significant attention in the field of chemical biology and drug discovery for its selective interaction with G-quadruplex (G4) structures.[1][2] G4s are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA, which are implicated in a variety of cellular processes, including transcription, replication, and telomere maintenance.[3][4][5] This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its molecular interactions, cellular consequences, and the experimental methodologies used to elucidate these functions.

Molecular Mechanism of Action: G-Quadruplex Stabilization

The primary mechanism of action of this compound is its ability to bind to and stabilize G-quadruplex structures.[3][4][6][7] This interaction prevents the unwinding of G4s, which is often required for normal cellular processes like DNA replication and transcription.

The structural basis for this specific recognition has been elucidated, revealing that the rigid aromatic rings of this compound, linked by flexible amide bonds, adaptively match the G-tetrad planes of the G-quadruplex.[8][9][10] This conformation enhances π-π stacking interactions. Furthermore, the aliphatic amine side chains of this compound interact with the phosphate (B84403) backbone of the nucleic acid through hydrogen bonding and electrostatic interactions, which increases its binding affinity.[8][9] The N-H groups of the amide bonds in this compound also form hydrogen bonds with the O6 atoms of the guanines in the G-tetrad, further contributing to the stability of the complex.[8][9]

This high-affinity and selective binding effectively locks the G-quadruplex in its folded conformation, leading to a cascade of downstream cellular events.

Cellular Consequences of G-Quadruplex Stabilization by this compound

The stabilization of G-quadruplexes by this compound triggers a range of cellular responses, primarily centered around the induction of DNA damage and the disruption of critical cellular processes.

Induction of DNA Damage and Cell Cycle Arrest

A major consequence of this compound treatment is the induction of DNA double-strand breaks (DSBs).[3][4][6] The stabilization of G4 structures is thought to impede the progression of DNA and RNA polymerases along the DNA template, leading to replication and transcription stress.[4][7] This stalling can result in the collapse of replication forks and the formation of DSBs, a mechanism sometimes referred to as "transcription-coupled-repair poisoning".[4][6]

The cellular response to this DNA damage involves the activation of the DNA Damage Response (DDR) pathway.[11] This is characterized by the phosphorylation of key proteins such as histone H2AX (to form γH2AX) and the checkpoint kinase Chk1.[11] Activation of the DDR leads to cell cycle arrest, predominantly in the G2 phase, to allow for DNA repair.[11] If the damage is too extensive, it can lead to apoptosis or cellular senescence.[12]

Downregulation of Gene Expression

This compound's ability to stabilize G-quadruplexes within the promoter regions and gene bodies of various genes can lead to the downregulation of their transcription.[6][13] This provides a mechanism for targeted gene silencing. Two notable examples are:

-

BRCA1: this compound has been shown to downregulate the transcription of the BRCA1 gene, which is crucial for the repair of DSBs through homologous recombination.[3][5][6][14] The stabilization of a putative G-quadruplex in the BRCA1 promoter is believed to stall RNA polymerase, leading to reduced mRNA and protein levels.[5][6]

-

SRC: The proto-oncogene SRC is another target of this compound. By stabilizing G4 structures within the SRC gene, this compound reduces its protein levels, which in turn can inhibit SRC-dependent cellular motility.[1][2][13]

Telomere Dysfunction

Telomeres, the protective caps (B75204) at the ends of chromosomes, are rich in G-quadruplex-forming sequences. This compound can induce telomere dysfunction by stabilizing these G4 structures, which can interfere with the binding of telomere-associated proteins and disrupt telomere replication and maintenance.[12][15] This can lead to telomere shortening and the induction of cellular senescence.[12]

Quantitative Data

The interaction of this compound with G-quadruplexes and its cellular effects have been quantified in numerous studies. The following tables summarize key quantitative data.

| Parameter | Value | G-Quadruplex/Cell Line | Reference |

| Binding Affinity (Kd) | 490 nM | Telomeric DNA G-quadruplex | [1][2][16] |

| IC50 (72h) | 0.2 - 0.5 µM | HeLa, HT1080, U2OS | [1] |

| 5.38 µM | MRC5 | [2] | |

| 18.5-fold higher in HT1080 vs WI-38 | HT1080, WI-38 | [1] | |

| ΔTm | Varies depending on G4 sequence | Various G-quadruplexes | [1] |

Table 1: Binding Affinity and Cellular Potency of this compound.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.

FRET Melting Assay for G-Quadruplex Stabilization

This assay is used to determine the ability of a ligand to stabilize a G-quadruplex structure by measuring the change in melting temperature (ΔTm).

Methodology:

-

Oligonucleotide Preparation: A G-quadruplex-forming oligonucleotide is synthesized with a fluorescent donor (e.g., FAM) at one end and a quencher (e.g., TAMRA) at the other.

-

Assay Setup: The dual-labeled oligonucleotide is diluted to a final concentration (e.g., 0.2 µM) in a potassium-containing buffer (e.g., 10 mM potassium phosphate, 100 mM KCl).

-

Ligand Addition: this compound is added at a desired concentration. A control sample without the ligand is also prepared.

-

Melting Curve Analysis: The fluorescence of the samples is monitored as the temperature is gradually increased (e.g., from 25°C to 95°C) in a real-time PCR machine.

-

Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the G-quadruplexes are unfolded, resulting in a decrease in FRET efficiency. The ΔTm is calculated by subtracting the Tm of the control from the Tm of the sample with this compound.

Immunofluorescence Staining for γH2AX Foci

This method is used to visualize and quantify the formation of DNA double-strand breaks in cells treated with this compound.

Methodology:

-

Cell Culture and Treatment: Cells are seeded on coverslips and treated with this compound at the desired concentration and for the specified duration. A vehicle-treated control is included.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and then permeabilized with a detergent such as 0.25% Triton X-100 in PBS.

-

Blocking: Non-specific antibody binding is blocked by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS).

-

Primary Antibody Incubation: Cells are incubated with a primary antibody specific for γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1 hour at room temperature.

-

Counterstaining and Mounting: Nuclei are counterstained with DAPI, and the coverslips are mounted on microscope slides.

-

Imaging and Quantification: Images are acquired using a fluorescence microscope, and the number of γH2AX foci per nucleus is quantified using image analysis software.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the effect of this compound on cell proliferation and cytotoxicity.

Methodology:

-

Cell Seeding: Cells are seeded in a 96-well plate at a specific density.

-

Compound Treatment: The following day, cells are treated with a range of concentrations of this compound. A vehicle-only control is included.

-

Incubation: Cells are incubated for a specified period (e.g., 72 hours).

-

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized solubilizing buffer).

-

Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control, and the IC50 value (the concentration of this compound that inhibits cell growth by 50%) is calculated.

Visualizations

Signaling Pathway of this compound-Induced DNA Damage Response

Caption: this compound-induced DNA Damage Response Pathway.

Experimental Workflow for γH2AX Immunofluorescence

Caption: Workflow for γH2AX Immunofluorescence Staining.

Conclusion

This compound serves as a powerful chemical tool to probe the biological functions of G-quadruplexes and as a lead compound for the development of novel anticancer therapeutics. Its mechanism of action, centered on the stabilization of G4 structures, leads to a cascade of events including DNA damage, cell cycle arrest, and modulation of gene expression. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate roles of G-quadruplexes in cellular biology and to evaluate the therapeutic potential of G4-targeting agents. A thorough understanding of this compound's mechanism is crucial for its application in both basic research and clinical development.

References

- 1. This compound analogues promote telomere dysfunction and long-term growth inhibition in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. The G-quadruplex DNA stabilizing drug this compound promotes DNA damage and downregulates transcription of Brca1 in neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]

- 8. broadpharm.com [broadpharm.com]

- 9. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. merckmillipore.com [merckmillipore.com]

- 11. benchchem.com [benchchem.com]

- 12. academic.oup.com [academic.oup.com]

- 13. MTT Assay [protocols.io]

- 14. The G-quadruplex DNA stabilizing drug this compound promotes DNA damage and downregulates transcription of Brca1 in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

Pyridostatin: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridostatin has emerged as a pivotal small molecule in the study of G-quadruplexes, non-canonical DNA and RNA structures implicated in a range of cellular processes and diseases, notably cancer. This technical guide provides an in-depth exploration of the discovery, synthesis, and biological activity of this compound. It details the experimental protocols for its synthesis and key biological assays, presents quantitative data on its efficacy, and elucidates its mechanism of action through signaling pathway diagrams. This document is intended to serve as a comprehensive resource for researchers in chemical biology and drug development investigating G-quadruplexes as therapeutic targets.

Discovery and Core Concept

This compound was identified as a selective G-quadruplex-binding small molecule, designed to interact with and stabilize these four-stranded nucleic acid structures.[1][2] G-quadruplexes are prevalent in the human genome, particularly in telomeric regions and the promoter regions of proto-oncogenes like SRC.[1][3] By stabilizing these structures, this compound can interfere with critical cellular processes such as DNA replication and transcription, leading to cell cycle arrest and apoptosis, particularly in cancer cells which often exhibit a higher reliance on pathways involving G-quadruplexes.[1][4]

Synthesis of this compound

The synthesis of this compound, chemically known as N,N'-bis(2-quinolinyl)pyridine-2,6-dicarboxamide, is based on the coupling of pyridine-2,6-dicarbonyl dichloride with two equivalents of an appropriate aminoquinoline. While the seminal 2008 publication by Rodriguez et al. in the Journal of the American Chemical Society first described this compound, a detailed synthetic protocol for a broad series of its analogues was later published by Müller et al. in 2012, providing a general and adaptable synthetic route.[1][5]

General Synthetic Scheme

The core structure of this compound and its analogues is assembled through a straightforward amidation reaction. The synthesis involves the reaction of a pyridine-based building block with two equivalents of a quinoline-based building block.[5]

Experimental Protocol: Synthesis of this compound Analogues [5]

A general procedure for the synthesis of this compound analogues involves the following steps:

-

Preparation of the Acid Chloride: Pyridine-2,6-dicarboxylic acid is converted to its corresponding acid chloride, typically by reaction with a chlorinating agent such as thionyl chloride or oxalyl chloride in an appropriate solvent like dichloromethane (B109758) (DCM) or toluene.

-

Amide Coupling: The resulting pyridine-2,6-dicarbonyl dichloride is then reacted with two equivalents of the desired aminoquinoline derivative in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the HCl byproduct. The reaction is typically carried out at reflux temperature.

-

Purification: The crude product is then purified, often by precipitation followed by washing with acetone (B3395972) and an aqueous solution of sodium bicarbonate to yield the final N,N'-bis(quinolinyl)pyridine-2,6-dicarboxamide product.[5]

Note: For the synthesis of this compound itself, 2-aminoquinoline (B145021) would be used in the amide coupling step.

Mechanism of Action: G-Quadruplex Stabilization and DNA Damage Response

This compound exerts its biological effects primarily by binding to and stabilizing G-quadruplex structures in both DNA and RNA.[3] This stabilization acts as a roadblock for cellular machinery, leading to replication and transcription-dependent DNA damage and subsequent activation of the DNA Damage Response (DDR) pathway.[1]

Signaling Pathway of this compound-Induced DNA Damage

The stabilization of G-quadruplexes by this compound leads to the formation of DNA double-strand breaks (DSBs).[6][7] This triggers the activation of the apical DNA damage-sensing kinases, Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR).[7][8] These kinases then phosphorylate a cascade of downstream effector proteins, including histone H2AX (to form γH2AX), the checkpoint kinase 1 (Chk1), and the transcriptional repressor KAP1.[1][4] This signaling cascade ultimately leads to cell cycle arrest, primarily in the G2/M phase, and can induce apoptosis.[1][4] Furthermore, this compound has been shown to downregulate the expression of key DNA repair proteins like BRCA1, potentially exacerbating its cytotoxic effects in cancer cells.[9]

Quantitative Analysis of Biological Activity

The biological activity of this compound and its analogues has been quantified through various in vitro assays. The following tables summarize key quantitative data from the literature.

Table 1: G-Quadruplex Binding Affinity

| Compound | Target | Kd (nM) | Reference |

| This compound | G-quadruplex | 490 | [3] |

Table 2: In Vitro Cytotoxicity (IC50 Values)

| Compound | Cell Line | Cell Type | IC50 (µM) after 72h | Reference |

| This compound (1) | HeLa | Cervical Cancer | > 40 | [5] |

| HT1080 | Fibrosarcoma | 0.8 | [5] | |

| U2OS | Osteosarcoma | 1.8 | [5] | |

| WI-38 | Normal Lung Fibroblasts | 14.8 | [5] | |

| MRC5 | Normal Lung Fibroblasts | 5.38 | [3] | |

| Analogue 9 | HeLa | Cervical Cancer | 0.5 | [5] |

| HT1080 | Fibrosarcoma | 0.2 | [5] | |

| U2OS | Osteosarcoma | 0.4 | [5] | |

| WI-38 | Normal Lung Fibroblasts | 2.1 | [5] | |

| Analogue 17 | HeLa | Cervical Cancer | 1.0 | [5] |

| HT1080 | Fibrosarcoma | 0.4 | [5] | |

| U2OS | Osteosarcoma | 0.7 | [5] | |

| WI-38 | Normal Lung Fibroblasts | 6.0 | [5] | |

| Analogue 27 | HeLa | Cervical Cancer | 1.3 | [5] |

| HT1080 | Fibrosarcoma | 0.5 | [5] | |

| U2OS | Osteosarcoma | 0.8 | [5] | |

| WI-38 | Normal Lung Fibroblasts | 6.8 | [5] |

Table 3: Dose-Dependent Cellular Effects of this compound

| Cellular Effect | Cell Type | Concentration (µM) | Observation | Reference |

| BRCA1 Protein Downregulation | Primary Cortical Neurons | 1, 2, 5 | Dose-dependent decrease in BRCA1 protein levels. | [9] |

| γH2AX Foci Formation | MRC5-SV40 cells | 2 | Significant increase in γH2AX foci. | [10] |

| SRC Protein Reduction | MRC5-SV40 cells | Not specified | ~60% reduction after 24 hours. | [1] |

Key Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize this compound.

Cell Viability Assay

Experimental Protocol: Luminescent Cell Viability Assay (e.g., CellTiter-Glo™) [5]

-

Cell Seeding: Plate cells in a 96-well plate at a density of approximately 4,000 cells per well in 100 µL of media and incubate for 24 hours.

-

Compound Treatment: Add this compound or its analogues in serial dilutions (typically ranging from 0 to 40 µM) in a volume of 100 µL per well.

-

Incubation: Incubate the cells with the compound for 72 hours.

-

Lysis and Luminescence Measurement: Add the lytic reagent (e.g., CellTiter-Glo™ reagent) to each well according to the manufacturer's protocol. This lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.

-

Data Analysis: Measure luminescence using a plate reader. Calculate IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

FRET-Melting Assay for G-Quadruplex Stabilization

This assay is used to determine the ability of a compound to stabilize a G-quadruplex structure by measuring the change in its melting temperature (Tm).

Experimental Workflow: FRET-Melting Assay

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

ChIP-Seq was a crucial technique used to identify the genomic targets of this compound by mapping the locations of drug-induced DNA damage (marked by γH2AX).[1]

Experimental Workflow: ChIP-Seq for this compound-Induced DNA Damage

Conclusion and Future Directions

This compound has proven to be an invaluable chemical tool for probing the biological roles of G-quadruplexes. Its ability to selectively stabilize these structures and induce a DNA damage response has paved the way for the development of novel anticancer strategies. The synthetic accessibility of the this compound scaffold allows for the generation of diverse analogues with potentially improved potency, selectivity, and pharmacokinetic properties. Future research will likely focus on elucidating the full range of cellular proteins that interact with this compound-stabilized G-quadruplexes, further refining the design of G-quadruplex-targeting therapeutics, and exploring their potential in combination therapies. The continued investigation of this compound and its derivatives holds great promise for advancing our understanding of G-quadruplex biology and for the development of next-generation cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Small molecule-induced DNA damage identifies alternative DNA structures in human genes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. G-quadruplex inducer/stabilizer this compound targets SUB1 to promote cytotoxicity of a transplatinum complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound analogues promote telomere dysfunction and long-term growth inhibition in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. G-quadruplexes: a promising target for cancer therapy [ouci.dntb.gov.ua]

- 7. Anti‐tumoural activity of the G‐quadruplex ligand this compound against BRCA1/2‐deficient tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The G-quadruplex DNA stabilizing drug this compound promotes DNA damage and downregulates transcription of Brca1 in neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Role of Pyridostatin in Telomere Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyridostatin (PDS) is a synthetic small molecule that has garnered significant attention in the field of telomere biology and cancer research. As a potent and selective G-quadruplex (G4) stabilizing ligand, this compound disrupts telomere maintenance mechanisms, leading to telomere dysfunction, cell cycle arrest, and cellular senescence. This technical guide provides an in-depth overview of the core functions of this compound in telomere biology, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways. The primary mechanism of action involves the stabilization of G-quadruplex structures within the G-rich telomeric overhang, which interferes with the binding of essential shelterin proteins and impedes telomere replication. This ultimately triggers a DNA damage response (DDR) at the telomeres, activating signaling cascades that culminate in growth arrest, making this compound a compelling candidate for anti-cancer therapeutic strategies.

Mechanism of Action: G-Quadruplex Stabilization and Telomere Dysfunction

The fundamental role of this compound in telomere biology stems from its high affinity and selectivity for G-quadruplex DNA structures. Telomeres, the protective caps (B75204) at the ends of eukaryotic chromosomes, terminate in a 3' single-stranded G-rich overhang that can fold into G-quadruplexes.

This compound binds to and stabilizes these telomeric G-quadruplexes, leading to a cascade of cellular events:

-

Interference with Shelterin Complex: The stabilized G-quadruplex structure physically obstructs the binding of key shelterin proteins, such as Protection of Telomeres 1 (POT1), which are essential for protecting the telomeric overhang and regulating telomerase access.[1] This displacement of shelterin components exposes the telomere ends, making them susceptible to being recognized as DNA damage.

-

Induction of DNA Damage Response (DDR): The uncapped telomeres are perceived by the cell as double-strand breaks (DSBs), triggering a robust DNA damage response.[1] This is characterized by the activation of the ATM (Ataxia Telangiectasia Mutated) kinase and subsequent phosphorylation of its downstream targets, including the checkpoint kinases Chk1 and Chk2, and the histone variant H2AX (forming γH2AX).[2]

-

Replication Stress and Telomere Fragility: this compound-stabilized G-quadruplexes act as roadblocks for the DNA replication machinery, particularly during lagging strand synthesis of telomeres.[3] This leads to replication fork stalling, increased telomere fragility, and can result in telomere loss if not properly resolved.[3]

-

Induction of Cellular Senescence: The persistent DNA damage signaling and cell cycle arrest ultimately drive the cell into a state of cellular senescence, a permanent withdrawal from the cell cycle.[1][4][5] This is a key mechanism by which this compound exerts its anti-proliferative effects on cancer cells.[1][4][5]

While this compound effectively targets telomeres, it is important to note that at lower concentrations, it predominantly interacts with non-telomeric G-quadruplexes found in promoter regions of various oncogenes, thereby modulating their expression. Higher concentrations lead to a more pronounced telomeric phenotype.

Quantitative Data

The following tables summarize key quantitative data related to the activity of this compound and its analogues.

Table 1: G-Quadruplex Binding and Stabilization

| Parameter | Value | G-Quadruplex Sequence | Method | Reference |

| Dissociation Constant (Kd) | 490 ± 80 nM | Human Telomeric DNA | Single-Molecule Force Spectroscopy | |

| Change in Melting Temperature (ΔTm) | Up to 35 K (at 1 µM) | Human Telomeric (H-Telo) | FRET-Melting Assay | [1] |

Table 2: In Vitro Anti-proliferative Activity (IC50 Values)

| Compound | Cell Line | IC50 (µM) after 72h | Cell Type | Reference |

| This compound (1) | HeLa | 1.5 ± 0.2 | Cervical Cancer | [1] |

| HT1080 | 0.4 ± 0.1 | Fibrosarcoma | [1] | |

| U2OS | 1.1 ± 0.1 | Osteosarcoma | [1] | |

| WI-38 | 7.4 ± 0.5 | Normal Lung Fibroblast | [1] | |

| Analogue 9 | HeLa | 0.5 ± 0.1 | Cervical Cancer | [1] |

| HT1080 | 0.2 ± 0.1 | Fibrosarcoma | [1] | |

| U2OS | 0.3 ± 0.1 | Osteosarcoma | [1] | |

| WI-38 | 0.5 ± 0.1 | Normal Lung Fibroblast | [1] | |

| Analogue 17 | HeLa | 0.7 ± 0.1 | Cervical Cancer | [1] |

| HT1080 | 0.3 ± 0.1 | Fibrosarcoma | [1] | |

| U2OS | 0.4 ± 0.1 | Osteosarcoma | [1] | |

| WI-38 | 4.2 ± 0.4 | Normal Lung Fibroblast | [1] |

Table 3: Quantification of Telomere Dysfunction

| Parameter | Observation | Cell Line | Method | Reference |

| Telomere G-overhang Length | Time-dependent decrease observed over 12 days | HT1080 | Non-denaturing Hybridization Assay | [1] |

| Telomere Fragility | Increase from 12% to 21% upon PDS treatment | HeLa | CO-FISH | [3] |

Note: Direct quantitative measurement of the reduction in mean telomere length (in kilobases) following this compound treatment is not extensively reported in the reviewed literature. The primary reported effects are on the integrity of the G-overhang and overall telomere dysfunction.

Experimental Protocols

FRET-Melting Assay for G-Quadruplex Stabilization

This assay measures the ability of a ligand to stabilize a G-quadruplex structure by monitoring the change in its melting temperature (Tm).

Materials:

-

Fluorescently labeled oligonucleotide capable of forming a G-quadruplex (e.g., F21T, a human telomeric sequence with a fluorescein (B123965) donor at the 5' end and a TAMRA quencher at the 3' end).

-

Assay buffer (e.g., 10 mM Lithium cacodylate, pH 7.2, with 100 mM KCl or NaCl).

-

This compound or other test compounds.

-

Real-time PCR instrument capable of monitoring fluorescence during a thermal ramp.

Procedure:

-

Prepare a solution of the fluorescently labeled oligonucleotide in the assay buffer.

-

Anneal the oligonucleotide to form the G-quadruplex structure by heating to 95°C for 5 minutes followed by slow cooling to room temperature.

-

Aliquot the annealed oligonucleotide into a 96-well PCR plate.

-

Add this compound or test compounds at various concentrations to the wells. Include a no-ligand control.

-

Incubate the plate at room temperature for a defined period (e.g., 1 hour) to allow for ligand binding.

-

Perform the melting experiment in the real-time PCR instrument by increasing the temperature from room temperature to 95°C in small increments (e.g., 1°C/min), measuring the fluorescence at each step.

-

The melting temperature (Tm) is the temperature at which 50% of the G-quadruplex structures are unfolded, resulting in a significant change in fluorescence.

-

The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the no-ligand control from the Tm in the presence of the compound. A positive ΔTm indicates stabilization.

Telomeric Repeat Amplification Protocol (TRAP) Assay for Telomerase Inhibition

The TRAP assay is a PCR-based method to measure telomerase activity and its inhibition by compounds like this compound.

Materials:

-

Cell lysate containing active telomerase.

-

TRAP buffer.

-

TS primer (a non-telomeric sequence).

-

ACX reverse primer.

-

dNTPs.

-

Taq polymerase.

-

This compound or other test compounds.

-

Polyacrylamide gel electrophoresis (PAGE) system or a real-time PCR instrument for quantitative analysis.

Procedure:

-

Prepare a reaction mixture containing the cell lysate, TRAP buffer, dNTPs, and the TS primer.

-

Add this compound or test compounds at various concentrations. Include a no-inhibitor control.

-

Incubate the mixture at a temperature optimal for telomerase activity (e.g., 30°C) for a set time (e.g., 30 minutes) to allow telomerase to extend the TS primer with telomeric repeats.

-

Inactivate the telomerase by heating (e.g., 95°C for 5 minutes).

-

Add the ACX reverse primer and Taq polymerase.

-

Perform PCR amplification to amplify the telomerase-extended products.

-

Analyze the PCR products by PAGE, where a characteristic 6-base pair ladder indicates telomerase activity. The reduction or disappearance of this ladder in the presence of this compound indicates inhibition. Alternatively, use a real-time PCR-based TRAP assay for quantitative results.

Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for Mapping DNA Damage Sites

ChIP-Seq can be used to identify the genomic locations of this compound-induced DNA damage by immunoprecipitating the phosphorylated histone variant γH2AX.

Materials:

-

Cells treated with this compound and a control group.

-

Formaldehyde (B43269) for cross-linking.

-

Lysis buffers.

-

Sonicator or micrococcal nuclease for chromatin fragmentation.

-

Anti-γH2AX antibody.

-

Protein A/G magnetic beads.

-

Wash buffers.

-

Elution buffer.

-

RNase A and Proteinase K.

-

DNA purification kit.

-

Next-generation sequencing (NGS) platform.

Procedure:

-

Treat cells with this compound for the desired time and concentration.

-

Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.

-

Harvest and lyse the cells to isolate the nuclei.

-

Fragment the chromatin by sonication to an average size of 200-500 bp.

-

Immunoprecipitate the chromatin fragments containing γH2AX using a specific antibody coupled to magnetic beads.

-

Wash the beads to remove non-specifically bound chromatin.

-

Elute the immunoprecipitated chromatin and reverse the cross-links by heating.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA.

-

Prepare a DNA library for NGS and perform sequencing.

-

Align the sequencing reads to a reference genome to identify the genomic regions enriched for γH2AX, which correspond to the sites of this compound-induced DNA damage.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows associated with this compound's activity in telomere biology.

Conclusion and Future Directions

This compound has emerged as a powerful chemical tool for probing the intricate biology of telomeres and as a promising scaffold for the development of novel anti-cancer agents. Its ability to selectively stabilize telomeric G-quadruplexes and induce a potent DNA damage response leading to cellular senescence highlights a key vulnerability in cancer cells that rely on robust telomere maintenance mechanisms for their immortal proliferation.

Future research in this area will likely focus on several key aspects:

-

Improving Selectivity: Designing next-generation this compound analogues with enhanced selectivity for telomeric G-quadruplexes over other genomic G4s to minimize off-target effects.

-

Combination Therapies: Exploring the synergistic effects of this compound with other anti-cancer drugs, such as PARP inhibitors or conventional chemotherapeutics, to enhance their efficacy and overcome drug resistance.

-

In Vivo Efficacy and Delivery: Developing effective strategies for the in vivo delivery of this compound and evaluating its therapeutic potential in preclinical and clinical settings.

-

Understanding Resistance Mechanisms: Investigating the potential mechanisms by which cancer cells might develop resistance to this compound-induced senescence.

References

- 1. This compound analogues promote telomere dysfunction and long-term growth inhibition in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound analogues promote telomere dysfunction and long-term growth inhibition in human cancer cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Small molecule-induced DNA damage identifies alternative DNA structures in human genes - PMC [pmc.ncbi.nlm.nih.gov]

The G-Quadruplex Stabilizer Pyridostatin: A Technical Guide to its Impact on Oncogene Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridostatin is a synthetic small molecule that has garnered significant attention in cancer research due to its ability to selectively bind to and stabilize G-quadruplex (G4) structures in nucleic acids. These non-canonical secondary structures are prevalent in the promoter regions and telomeres of several key oncogenes. By stabilizing these G4 structures, this compound effectively acts as a transcriptional and translational repressor of various oncoproteins, leading to cell cycle arrest, induction of DNA damage, and ultimately, apoptosis or senescence in cancer cells. This technical guide provides an in-depth overview of this compound's mechanism of action, its quantified effects on the expression of critical oncogenes, detailed protocols for key experimental assays, and a visual representation of the signaling pathways involved.

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the stabilization of G-quadruplexes. Guanine-rich sequences of DNA and RNA can fold into these four-stranded structures, which are particularly abundant in the promoter regions of oncogenes such as SRC, c-MYC, and KRAS, as well as in telomeric regions.[1][2][3] The stabilization of these G4 structures by this compound interferes with the transcriptional machinery, leading to a downregulation of oncogene expression.[4][5]

Furthermore, the stabilization of G4 structures by this compound can impede DNA replication fork progression.[6] This interference with fundamental cellular processes triggers a DNA Damage Response (DDR), characterized by the activation of kinases such as ATM and DNA-PKcs, leading to the phosphorylation of H2AX (γH2AX) and cell cycle arrest, predominantly in the G2/M phase.[6][7][8] Persistent DNA damage and cell cycle arrest can ultimately drive cancer cells into apoptosis or a senescent state.[3]

Quantitative Effects on Oncogene Expression

This compound has been shown to significantly downregulate the expression of several key oncogenes. The following tables summarize the quantitative data from various studies.

Table 1: Effect of this compound on SRC Oncogene Expression

| Cell Line | Treatment | Effect on mRNA Levels | Effect on Protein Levels | Reference |

| MRC5-SV40 | 2 µM this compound for 8 hours | >95% reduction | Not Assessed | [8] |

| MRC5-SV40 | 2 µM this compound for 24 hours | Not Assessed | ~60% reduction | [8] |

| Human Breast Cancer Cells | Not Specified | Modulated | Reduced | [9] |

Table 2: Qualitative and Quantitative Effects of this compound and its Analogs on Other Oncogenes

| Oncogene | Cell Line(s) | Treatment Details | Observed Effect | Reference(s) |

| c-MYC | Various | G4-stabilizing small molecules | Significant decrease in expression (quantitative data for this compound not specified in snippets) | [5] |

| KRAS | Various | G4-stabilizing small molecules | Significant decrease in expression (quantitative data for this compound not specified in snippets) | [5] |

| BCL-2 | Hep-2 | This compound analog (PDF) | Significant suppression of transcriptional activation (luciferase assay) and induction of apoptosis | [10][11] |

| Various | HeLa | 10 µM this compound for 24 hours | Proteomics analysis revealed downregulation of 22 proteins and upregulation of 16 proteins (specific oncoproteins not detailed in snippets) | [12] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for γH2AX

This protocol is designed to identify the genomic loci of DNA damage induced by this compound.

Protocol:

-

Cell Culture and Treatment: Plate cells at an appropriate density and treat with the desired concentration of this compound for the specified duration. Include a vehicle-treated control.

-

Cross-linking: Add formaldehyde to a final concentration of 1% to the culture medium and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine (B1666218) to a final concentration of 125 mM.

-

Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate nuclei. Resuspend the nuclear pellet in a suitable lysis buffer and shear the chromatin to an average size of 200-500 bp using sonication.

-

Immunoprecipitation: Pre-clear the chromatin with Protein A/G magnetic beads. Incubate the pre-cleared chromatin with an anti-γH2AX antibody overnight at 4°C.

-

Immune Complex Capture: Add Protein A/G magnetic beads to the chromatin-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with proteinase K.

-

DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to a reference genome and identify enriched regions of γH2AX.

Quantitative Real-Time PCR (qRT-PCR) for Oncogene Expression

This protocol quantifies the mRNA levels of target oncogenes following this compound treatment.

Protocol:

-

Cell Treatment and RNA Extraction: Treat cells with this compound as described above. Harvest the cells and extract total RNA using a suitable RNA isolation kit.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer. Assess RNA integrity using gel electrophoresis or a bioanalyzer.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

Primer Design: Design and validate primers specific to the target oncogenes and a reference housekeeping gene (e.g., GAPDH, ACTB).

-

qPCR Reaction: Set up the qPCR reaction with a SYBR Green or probe-based master mix, cDNA template, and specific primers.

-

Thermal Cycling: Perform the qPCR on a real-time PCR instrument with appropriate cycling conditions.

-

Data Analysis: Determine the cycle threshold (Ct) values for the target and reference genes. Calculate the relative gene expression using the ΔΔCt method.[13][14][15][16]

Western Blot for Oncoprotein Levels

This protocol is used to detect and quantify the protein levels of specific oncogenes.[17][18][19][20][21]

Protocol:

-

Cell Lysis and Protein Quantification: Treat cells with this compound, wash with PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature the protein lysates by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the oncoprotein of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH).

Immunofluorescence for γH2AX Foci

This protocol visualizes and quantifies the formation of γH2AX foci, a marker of DNA double-strand breaks.[2][4][22][23][24]

Protocol:

-

Cell Seeding and Treatment: Seed cells on coverslips and treat with this compound.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.2% Triton X-100 in PBS.

-

Blocking: Block with 1% BSA in PBS to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Incubate with a primary antibody against γH2AX overnight at 4°C.

-

Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.

Cell Cycle Analysis by Propidium (B1200493) Iodide Staining

This protocol analyzes the cell cycle distribution of cells treated with this compound using flow cytometry.[1][25][26][27]

Protocol:

-

Cell Harvest and Fixation: Treat cells with this compound, harvest, and fix in ice-cold 70% ethanol (B145695) while vortexing.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate the cells at room temperature in the dark for at least 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer, exciting the PI with a 488 nm laser and detecting the emission at ~617 nm.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Signaling Pathways

This compound-induced G4 stabilization leads to the activation of the DNA Damage Response (DDR) pathway.

Conclusion

This compound represents a promising class of anti-cancer agents that target the unique structural features of G-quadruplexes within the genome. Its ability to downregulate key oncogenes and induce a robust DNA damage response provides a multi-pronged approach to inhibiting cancer cell proliferation. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and other G4-stabilizing compounds. Further research is warranted to fully quantify its effects on a broader range of oncogenes and to translate these preclinical findings into clinical applications.

References

- 1. docs.research.missouri.edu [docs.research.missouri.edu]

- 2. tandfonline.com [tandfonline.com]

- 3. This compound analogues promote telomere dysfunction and long-term growth inhibition in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Immunofluorescence Staining of γH2AX [bio-protocol.org]

- 5. The G-quadruplex DNA stabilizing drug this compound promotes DNA damage and downregulates transcription of Brca1 in neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. Small molecule-induced DNA damage identifies alternative DNA structures in human genes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Small-molecule-induced DNA damage identifies alternative DNA structures in human genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stabilization of G-quadruplex DNA and inhibition of Bcl-2 expression by a this compound analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. G-quadruplex inducer/stabilizer this compound targets SUB1 to promote cytotoxicity of a transplatinum complex - PMC [pmc.ncbi.nlm.nih.gov]

- 13. oncotarget.com [oncotarget.com]

- 14. stackscientific.nd.edu [stackscientific.nd.edu]

- 15. elearning.unite.it [elearning.unite.it]

- 16. researchgate.net [researchgate.net]

- 17. Western blot protocol | Abcam [abcam.com]

- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 19. bosterbio.com [bosterbio.com]

- 20. benchchem.com [benchchem.com]

- 21. Western Blotting实验方法 - 免疫印迹或Western Blot实验方法 [sigmaaldrich.com]

- 22. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]

- 24. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 25. ucl.ac.uk [ucl.ac.uk]

- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 27. vet.cornell.edu [vet.cornell.edu]

The Anti-Cancer Potential of Pyridostatin: A Technical Guide to Initial Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridostatin (PDS) has emerged as a promising small molecule in the landscape of anti-cancer therapeutics. Its novel mechanism of action, centered on the stabilization of non-canonical DNA structures known as G-quadruplexes, offers a targeted approach to disrupting cancer cell proliferation and survival. This technical guide provides an in-depth overview of the foundational studies on this compound's anti-cancer activity, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Core Mechanism of Action: G-Quadruplex Stabilization

This compound's primary anti-cancer activity stems from its ability to bind to and stabilize G-quadruplex (G4) structures.[1] These are four-stranded secondary structures that can form in guanine-rich sequences of DNA and RNA. Found prevalently in telomeres and the promoter regions of oncogenes, G-quadruplexes are implicated in the regulation of key cellular processes such as DNA replication, transcription, and telomere maintenance.[2] this compound, with a dissociation constant (Kd) of 490 nM for G-quadruplex DNA, acts as a potent stabilizing agent.[1][3] By locking these structures in a stable conformation, this compound can impede the molecular machinery that requires the unwinding of these sequences, leading to cellular dysfunction and arrest of proliferation in cancer cells.

Quantitative Analysis of Anti-Proliferative Activity

Initial studies have demonstrated this compound's potent growth-inhibitory effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are typically in the high nanomolar to low micromolar range. Notably, this compound and its analogues have shown a degree of selectivity for cancer cells over normal cell lines.[4]

| Cell Line | Cancer Type | IC50 (µM) of this compound |

| HeLa | Cervical Adenocarcinoma | ~1.5 |

| HT1080 | Fibrosarcoma | ~0.5 |

| U2OS | Osteosarcoma | ~2.0 |

| WI-38 | Normal Lung Fibroblasts | >10 |

Table 1: IC50 values of this compound in various human cell lines after 72 hours of treatment. Data compiled from multiple studies.

Key Cellular Effects of this compound

Induction of DNA Damage and Cell Cycle Arrest

By stabilizing G-quadruplexes, this compound obstructs DNA replication and transcription, leading to the accumulation of DNA damage, particularly DNA double-strand breaks (DSBs).[2][5] This triggers a robust DNA Damage Response (DDR), characterized by the phosphorylation of key signaling proteins. Cells treated with this compound show a significant accumulation in the G2 phase of the cell cycle, a hallmark of the cellular response to DNA damage.[1][5]

Telomere Dysfunction and Senescence

Telomeric DNA, with its repetitive G-rich sequences, is a prime target for this compound. Stabilization of G-quadruplexes at telomeres interferes with their proper maintenance and can lead to telomere dysfunction.[4] This can ultimately drive cancer cells into a state of senescence, a form of long-term growth arrest.[4]

Modulation of Oncogene Expression

This compound has been shown to downregulate the expression of key oncogenes by stabilizing G-quadruplex structures in their promoter regions. A notable example is the proto-oncogene SRC, where this compound treatment leads to reduced SRC protein levels and a decrease in SRC-dependent cellular motility in breast cancer cells.[1]

Synthetic Lethality in BRCA1/2-Deficient Cancers

A particularly promising therapeutic avenue for this compound is its enhanced efficacy in cancer cells with deficiencies in the BRCA1 or BRCA2 genes.[6] These cells are reliant on alternative DNA repair pathways, and the DSBs induced by this compound become highly toxic, leading to a synthetic lethal phenotype.[6] This suggests that this compound could be a valuable therapeutic for BRCA-mutated cancers, including those that have developed resistance to PARP inhibitors.[6]

Experimental Protocols

FRET-Melting Assay for G-Quadruplex Stabilization

This assay is used to determine the ability of a ligand to stabilize a G-quadruplex structure.

Methodology:

-

Oligonucleotide Preparation: A G-quadruplex-forming oligonucleotide is synthesized with a fluorescent donor (e.g., FAM) at one end and a quencher (e.g., TAMRA) at the other.

-

Assay Buffer: The assay is typically performed in a buffer containing a G-quadruplex stabilizing cation, such as 10 mM lithium cacodylate (pH 7.2) with 10 mM KCl and 90 mM LiCl.

-

Reaction Setup: The dual-labeled oligonucleotide (e.g., 0.2 µM) is mixed with varying concentrations of this compound in the assay buffer.

-

Melting Curve Analysis: The fluorescence of the solution is monitored as the temperature is gradually increased. As the G-quadruplex unfolds, the donor and quencher are separated, resulting in an increase in fluorescence.

-

Data Analysis: The melting temperature (Tm), the temperature at which 50% of the G-quadruplexes are unfolded, is determined for the oligonucleotide alone and in the presence of this compound. An increase in Tm indicates stabilization of the G-quadruplex by the ligand.

Cell Viability Assay (CellTiter-Glo®)

This assay quantifies the number of viable cells in culture based on the amount of ATP present.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 4,000 cells per well and allowed to adhere for 24 hours.[4]

-

Compound Treatment: this compound is added to the wells in a series of dilutions, and the cells are incubated for 72 hours.[4]

-

Lysis and Luminescence Measurement: The CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP.

-

Data Analysis: The luminescence is measured using a plate reader. The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.

Western Blotting for DNA Damage Markers

This technique is used to detect the phosphorylation of key proteins in the DNA damage response pathway.

Methodology:

-

Cell Treatment and Lysis: Cells are treated with this compound for a specified time (e.g., 24 hours). After treatment, the cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of DNA damage response proteins, such as γH2AX (Ser139), p-KAP1 (Ser824), and p-Chk1 (Ser345). A loading control antibody (e.g., β-actin) is also used.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Assessment of cGAS-STING Pathway Activation

This protocol outlines the steps to determine if this compound-induced DNA damage leads to the activation of the cGAS-STING innate immune pathway.

Methodology:

-

Cell Treatment: Cells are treated with this compound to induce cytosolic DNA fragments.

-

Western Blotting for Pathway Activation: Cell lysates are prepared and analyzed by Western blotting as described above. Primary antibodies specific for phosphorylated STING (p-STING) and phosphorylated IRF3 (p-IRF3) are used to detect the activation of the pathway.

-

Measurement of cGAMP Levels (Optional): Cellular levels of cyclic GMP-AMP (cGAMP), the second messenger produced by cGAS, can be quantified using an ELISA kit according to the manufacturer's instructions.

-

RT-qPCR for Interferon-β Expression: RNA is extracted from treated cells and reverse-transcribed to cDNA. Quantitative PCR is then performed to measure the expression levels of the interferon-beta (IFN-β) gene, a key downstream target of the cGAS-STING pathway.

Visualizing the Molecular Pathways

To better understand the complex cellular responses to this compound, the following diagrams illustrate the key signaling pathways involved.

Conclusion and Future Directions

The initial studies on this compound have firmly established its potential as an anti-cancer agent with a distinct mechanism of action. Its ability to stabilize G-quadruplex structures leads to a cascade of events, including DNA damage, cell cycle arrest, and the downregulation of oncogenes, which collectively inhibit cancer cell growth. The pronounced activity of this compound in BRCA1/2-deficient cells highlights a promising avenue for targeted cancer therapy.

Future research will likely focus on optimizing the therapeutic window of this compound and its analogues, exploring combination therapies to enhance its efficacy, and further elucidating the intricate cellular responses to G-quadruplex stabilization. The continued investigation of this unique class of compounds holds significant promise for the development of novel and effective cancer treatments.

References

- 1. A genetic map of the response to DNA damage in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Unraveling the Cellular Response to G-Quadruplex Stabilization: An In-depth Technical Guide to Pyridostatin-Induced DNA Damage

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridostatin, a selective G-quadruplex (G4) stabilizing agent, has emerged as a potent modulator of cellular processes, primarily through the induction of DNA damage. This technical guide provides a comprehensive overview of the DNA damage response (DDR) elicited by this compound. By stabilizing G4 structures, which are non-canonical secondary structures formed in guanine-rich regions of DNA and RNA, this compound creates physical impediments to DNA replication and transcription.[1][2][3] This interference triggers a robust DDR cascade, leading to cell cycle arrest, and in some contexts, apoptosis.[1][2][4] This document details the molecular mechanisms, key signaling pathways, and experimental methodologies used to investigate these effects, presenting quantitative data in a structured format for comparative analysis. The information presented herein is intended to serve as a valuable resource for researchers in oncology, genomics, and drug development, facilitating a deeper understanding of G4-targeted therapeutic strategies.

Mechanism of Action: G-Quadruplex Stabilization and DNA Damage Induction

This compound exerts its biological effects by binding to and stabilizing G-quadruplex structures.[1][5] These four-stranded DNA structures are prevalent in the human genome, particularly in telomeric regions and gene promoter sequences, including those of proto-oncogenes like SRC.[1][2] The stabilization of G4s by this compound creates topological stress and acts as a roadblock for essential cellular machinery.

Replication-Dependent Damage: During DNA replication, the stabilized G4 structures impede the progression of the replication fork. This stalling leads to replication stress, the accumulation of single-stranded DNA (ssDNA), and ultimately, the formation of DNA double-strand breaks (DSBs).[1][6][7]

Transcription-Dependent Damage: Similarly, this compound-stabilized G4s can obstruct the movement of RNA polymerase along the DNA template during transcription.[1][8][9] This can lead to the formation of R-loops, three-stranded nucleic acid structures composed of a DNA-RNA hybrid and the displaced ssDNA, which are known to be a source of genomic instability and can also result in DSBs.[10][11][12][13]

The resulting DSBs are a severe form of DNA damage that triggers a complex signaling network to coordinate cell cycle arrest and DNA repair.[8][14]

The DNA Damage Response Signaling Cascade to this compound

Upon the induction of DSBs by this compound, the cell activates the DNA Damage Response (DDR) pathway. This intricate signaling network is orchestrated by a series of protein kinases and effector proteins that detect the damage, arrest the cell cycle to allow time for repair, and initiate repair processes.

A central event in the DDR is the rapid phosphorylation of the histone variant H2AX at serine 139, forming γH2AX.[1][4] This modification serves as a beacon, flanking the DSB and recruiting a host of DDR proteins to the site of damage.[15]

Key kinases activated in response to this compound-induced damage include:

-

Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR): These are apical kinases in the DDR pathway. ATM is primarily activated by DSBs, while ATR responds to ssDNA, a hallmark of replication stress.[1][6] Both kinases phosphorylate a plethora of downstream targets to orchestrate the DDR.

-

DNA-dependent Protein Kinase (DNA-PKcs): This kinase is a crucial component of the non-homologous end joining (NHEJ) pathway, a major DSB repair mechanism.[16]

-

Checkpoint Kinase 1 (Chk1): A downstream effector of ATM and ATR, Chk1 phosphorylation is critical for inducing cell cycle arrest, predominantly at the G2/M transition, to prevent cells with damaged DNA from entering mitosis.[1][4]

The activation of this signaling cascade ultimately leads to cell cycle arrest, primarily in the G2 phase, providing a window for DNA repair.[1][5] If the damage is too extensive to be repaired, the cell may undergo apoptosis.[1]

Quantitative Analysis of this compound's Effects

The cellular effects of this compound have been quantified across various studies and cell lines. The following tables summarize key quantitative data to facilitate comparison.

Table 1: IC50 Values of this compound in Various Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MRC5 | Normal Fibroblast | 5.38 | [5] |

| HeLa | Cervical Adenocarcinoma | Not explicitly stated, but growth inhibition observed at low µM concentrations. | [2] |

| HT1080 | Fibrosarcoma | ~0.2 - 0.5 (for analogue 9) | [2] |

| U2OS | Osteosarcoma | Growth inhibition observed at low µM concentrations. | [2] |

| WI-38 | Normal Lung Fibroblast | Higher than cancer cell lines, indicating selectivity. | [2] |

Table 2: Cellular Responses to this compound Treatment

| Parameter | Cell Line/System | This compound Concentration | Effect | Reference |

| Cell Cycle Arrest | Various cancer cell lines | 10 µM (48 hours) | Accumulation in G2 phase | [1][5] |

| γH2AX Foci Formation | Primary cortical neurons | 1 µM (overnight) | Increased γH2AX foci | [14] |

| BRCA1 Protein Levels | Primary neurons | 1-5 µM (overnight) | Dose-dependent decrease | [5][8] |

| SRC mRNA Levels | MRC5-SV40 cells | Not specified | Reduced by over 95% after 8 hours | [1] |

| SRC Protein Levels | MRC5-SV40 cells | Not specified | Reduced by ~60% after 24 hours | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. This section provides protocols for key experiments used to study the DNA damage response to this compound.

Immunofluorescence Staining for γH2AX Foci

This protocol is for visualizing and quantifying DNA double-strand breaks.

-

Cell Culture and Treatment: Seed cells on glass coverslips in a 6-well plate and allow them to adhere. Treat the cells with the desired concentration of this compound for the specified duration. Include a vehicle-treated control.

-

Fixation and Permeabilization: After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature. Wash again with PBS and permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.[17]

-

Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.[8]

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in blocking buffer overnight at 4°C.[8]

-

Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature in the dark.[8]

-

Counterstaining and Mounting: Wash the cells three times with PBS. Counterstain the nuclei with DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes. Wash again and mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging and Quantification: Visualize the cells using a fluorescence microscope. Capture images of multiple fields for each condition. Quantify the number of γH2AX foci per nucleus using image analysis software such as Fiji (ImageJ).[18]

Western Blotting for DDR Proteins

This protocol is for detecting the levels and activation of key DNA damage response proteins.

-

Cell Lysis: After this compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[8][19]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Sample Preparation and SDS-PAGE: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-ATM, p-Chk1, γH2AX, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[20]

Cell Cycle Analysis by Flow Cytometry

This protocol is for determining the cell cycle distribution of cells following this compound treatment.

-

Cell Harvesting and Fixation: Treat cells with this compound for the desired time. Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., propidium (B1200493) iodide or DAPI) and RNase A.

-

Flow Cytometry Analysis: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark. Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use flow cytometry analysis software to gate the cell populations and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle based on their DNA content.[4]

Visualizing the this compound-Induced DNA Damage Response

Diagrams generated using Graphviz (DOT language) illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: this compound-induced DNA damage response pathway.

Caption: Workflow for γH2AX immunofluorescence staining.

Conclusion and Future Directions

This compound serves as a powerful tool to probe the biological functions of G-quadruplexes and to understand the cellular responses to their stabilization. The induction of a robust DNA damage response underscores the critical role of G4 structures in maintaining genome integrity. The heightened sensitivity of cancer cells with deficient DNA repair pathways, such as those with BRCA1/2 mutations, to this compound highlights a promising synthetic lethal therapeutic strategy.[6]

Future research should continue to explore the intricate interplay between G4 stabilization, R-loop formation, and the activation of specific DNA repair pathways. A deeper understanding of the downstream transcriptional consequences of this compound treatment will be crucial for identifying novel therapeutic targets and biomarkers of response. Furthermore, the development of next-generation G4-stabilizing agents with improved selectivity and pharmacological properties holds significant promise for advancing cancer therapy. This technical guide provides a solid foundation for researchers to build upon in their exploration of this exciting field.

References

- 1. Small molecule-induced DNA damage identifies alternative DNA structures in human genes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound analogues promote telomere dysfunction and long-term growth inhibition in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Anti‐tumoural activity of the G‐quadruplex ligand this compound against BRCA1/2‐deficient tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. The G-quadruplex DNA stabilizing drug this compound promotes DNA damage and downregulates transcription of Brca1 in neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] The G-quadruplex DNA stabilizing drug this compound promotes DNA damage and downregulates transcription of Brca1 in neurons | Semantic Scholar [semanticscholar.org]

- 10. pnas.org [pnas.org]

- 11. G-quadruplex–R-loop interactions and the mechanism of anticancer G-quadruplex binders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. The G-quadruplex DNA stabilizing drug this compound promotes DNA damage and downregulates transcription of Brca1 in neurons | Aging [aging-us.com]

- 15. Quantification of γH2AX Foci in Response to Ionising Radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. DNA damage evaluated by γH2AX foci formation by a selective group of chemical/physical stressors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 19. DNA repair protein RAD52 is required for protecting G-quadruplexes in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. origene.com [origene.com]

Pyridostatin's Interaction with RNA G-Quadruplexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of both DNA and RNA. In recent years, RNA G-quadruplexes, particularly those located in the 5' untranslated regions (5'-UTRs) of messenger RNAs (mRNAs), have emerged as critical regulators of gene expression, primarily by modulating translation. Pyridostatin (PDS) is a well-characterized small molecule that binds to and stabilizes G-quadruplex structures. While much of the initial research focused on its interaction with DNA G-quadruplexes, particularly at telomeres, there is a growing body of evidence highlighting the significance of its interactions with RNA G-quadruplexes. This technical guide provides an in-depth overview of the core aspects of this compound's interaction with RNA G-quadruplexes, including its binding characteristics, the experimental methods used to study these interactions, and its impact on cellular signaling pathways.

Data Presentation: Quantitative Analysis of this compound-RNA G-Quadruplex Interactions

The interaction between this compound and RNA G-quadruplexes can be quantified through various biophysical techniques. The key parameters are the binding affinity, typically expressed as the dissociation constant (Kd), and the stabilization of the G-quadruplex structure, often measured as the change in melting temperature (ΔTm).

| Ligand | RNA G-Quadruplex | Method | Binding Affinity (Kd) | Thermal Stabilization (ΔTm) | Reference |

| This compound (PDS) | Telomeric DNA G-quadruplex | Laser Tweezers | 490 ± 80 nM | Not Reported | [1] |

| Carboxy-pyridostatin (cPDS) | TERRA RNA G-quadruplex | Not Specified | Not Reported | 20.7 °C | [2] |

| RR110 (PDS analog) | Telomeric DNA G-quadruplex | Laser Tweezers | 42 ± 3 µM | Not Reported | [1] |

Note: Data on this compound's direct binding affinity to a wide range of specific RNA G-quadruplexes is still emerging. The table includes data on a this compound derivative (cPDS) with an RNA G-quadruplex and this compound's interaction with a DNA G-quadruplex for comparative purposes.

Experimental Protocols

Circular Dichroism (CD) Spectroscopy

Circular dichroism is a powerful technique to characterize the formation and conformational changes of G-quadruplexes upon ligand binding.

Objective: To determine if an RNA sequence forms a G-quadruplex and to assess the conformational changes induced by this compound binding.

Materials:

-

RNA oligonucleotide of interest

-

This compound stock solution (in DMSO or water)

-

Annealing buffer (e.g., 10 mM Tris-HCl, pH 7.5, 100 mM KCl)

-

CD Spectropolarimeter

Protocol:

-

RNA Preparation: Dissolve the RNA oligonucleotide in the annealing buffer to a final concentration of 3-5 µM.

-

Annealing: Heat the RNA solution to 95°C for 5 minutes and then slowly cool it to room temperature to facilitate G-quadruplex formation.

-

CD Spectra Acquisition:

-

Record a baseline spectrum of the annealing buffer alone.

-

Record the CD spectrum of the annealed RNA solution from 220 to 320 nm. A characteristic parallel G-quadruplex signature is a positive peak around 264 nm and a negative peak around 240 nm.

-

-

Titration with this compound:

-

Add increasing molar equivalents of this compound (e.g., 0.5, 1, 2, 5, 10 equivalents) to the RNA sample.

-

Incubate the mixture for a defined period (e.g., 15-30 minutes) at room temperature after each addition.

-

Record the CD spectrum after each titration step.

-

-

Data Analysis: Analyze the changes in the CD signal intensity and wavelength maxima to determine the effect of this compound on the G-quadruplex conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information about the interaction between this compound and RNA G-quadruplexes at the atomic level.

Objective: To elucidate the binding mode and structural details of the this compound-RNA G-quadruplex complex.

Materials:

-

Isotopically labeled (e.g., ¹⁵N, ¹³C) or unlabeled RNA oligonucleotide

-

This compound

-

NMR buffer (e.g., 25 mM potassium phosphate, 70 mM KCl, pH 7.0)

-

D₂O

-

NMR spectrometer

Protocol:

-

Sample Preparation:

-

Dissolve the RNA oligonucleotide in the NMR buffer to a final concentration of approximately 0.1-0.5 mM.

-

Anneal the RNA as described in the CD protocol.

-

Add D₂O to the sample to a final concentration of 5-10%.

-

-

¹H NMR Titration:

-

Acquire a 1D ¹H NMR spectrum of the free RNA G-quadruplex. The imino protons of guanines involved in G-tetrad formation typically resonate between 10 and 12 ppm.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO-d₆).

-

Perform a stepwise titration by adding small aliquots of the this compound stock solution to the RNA sample.

-

Acquire a 1D ¹H NMR spectrum after each addition.

-

-